Antimony triethoxide is a highly reactive, moisture-sensitive metal alkoxide supplied as a colorless to pale yellow liquid. As a high-purity (≥99.9% trace metals basis) source of antimony, it is primarily procured as a liquid precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of antimony-containing thin films, such as antimony-doped tin oxide (ATO) . Beyond vapor deposition, it serves as a highly soluble polycondensation catalyst in the synthesis of advanced polyesters (PET and PEN) and as a specialized flame-retardant additive in lithium-ion battery electrolytes. Its liquid state at room temperature and complete absence of halogens make it a critical material for applications where precise dosing and ultra-high purity are required [1].
Procurement teams often consider antimony trichloride (SbCl3) or antimony trioxide (Sb2O3) as cheaper, more common sources of antimony. However, substituting antimony triethoxide with these alternatives fails in high-performance applications due to physical and chemical incompatibilities. In vapor deposition (ALD/CVD), SbCl3 is a solid that provides inconsistent vapor flux and introduces highly corrosive chloride ions, which degrade semiconductor device reliability and damage deposition equipment [1]. In polymer synthesis, the industry-standard catalyst Sb2O3 is practically insoluble in ethylene glycol; this insolubility causes catalyst precipitation during polycondensation, resulting in unacceptable gray or yellow-green haze in high-clarity optical films and packaging [2]. Antimony triethoxide circumvents both issues by being a halide-free, fully soluble liquid.
Antimony triethoxide is a liquid at room temperature, whereas the standard precursor antimony trichloride is a solid. In bubbler-based ALD/CVD systems, liquid precursors maintain a constant surface area, ensuring a stable and reproducible vapor flux. Solid precursors suffer from variable sublimation rates as the solid surface depletes, leading to inconsistent dosing [1][2].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Liquid (mp < 0°C) |
| Comparator Or Baseline | Antimony trichloride (Solid, mp 73.4°C) |
| Quantified Difference | >73°C difference in melting point; liquid vs solid state at standard operating temperatures. |
| Conditions | Standard temperature and pressure (STP) for bubbler storage. |
Liquid precursors eliminate the need for heated solid-source delivery lines and ensure reproducible batch-to-batch film growth in semiconductor manufacturing.
Utilizing antimony triethoxide provides a strictly halide-free deposition route, contrasting with antimony trichloride which inherently risks chloride ion incorporation into the growing film [1]. Chloride contamination in antimony-doped tin oxide (ATO) or phase-change memory films creates leakage paths and degrades long-term device reliability.
| Evidence Dimension | Halide mass fraction |
| Target Compound Data | 0% chloride (alkoxide chemistry) |
| Comparator Or Baseline | Antimony trichloride (46.6% chloride by weight) |
| Quantified Difference | Complete elimination of chloride precursor species. |
| Conditions | Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) environments. |
Prevents chloride-induced corrosion of deposition equipment and eliminates halogen-based charge carrier traps in optoelectronic devices.
In the polycondensation of polyethylene naphthalate (PEN) and polyethylene terephthalate (PET), antimony triethoxide acts as a fully soluble catalyst in ethylene glycol. The conventional catalyst, antimony trioxide, is highly insoluble in ethylene glycol, leading to catalyst precipitation that imparts a gray or yellow-green haze to the final polymer [1].
| Evidence Dimension | Solubility in ethylene glycol reaction mixtures |
| Target Compound Data | Completely soluble (forms clear solution) |
| Comparator Or Baseline | Antimony trioxide (Insoluble, precipitates) |
| Quantified Difference | Elimination of catalyst precipitation and associated polymer haze. |
| Conditions | Polycondensation reaction at high temperatures in ethylene glycol. |
Enables the production of high-transparency, color-neutral films and bottles by preventing insoluble catalyst agglomeration.
Antimony triethoxide serves as an advanced electrolyte additive in lithium-ion batteries. Upon thermal decomposition, it yields antimony oxide (Sb2O3), which catalyzes the defluorination of fluoroethylene carbonate. This mechanism aggressively suppresses combustion and flame propagation while simultaneously improving the cycling stability of the cells.
| Evidence Dimension | Electrolyte combustion suppression |
| Target Compound Data | Antimony triethoxide (decomposes to active Sb2O3 in situ) |
| Comparator Or Baseline | Standard electrolyte without additive |
| Quantified Difference | Catalytic defluorination of fluoroethylene carbonate to suppress flame propagation. |
| Conditions | Thermal runaway / combustion conditions in lithium-ion cells. |
Provides a dual-function benefit by enhancing both the safety (flame retardancy) and the operational cycle life of high-energy battery systems.
Antimony triethoxide is selected for depositing ATO thin films over solid halides. Its liquid state allows for highly consistent vapor dosing in bubbler systems, while its halide-free composition ensures that the resulting transparent conductive oxides are free from chloride-induced electrical defects .
In the industrial synthesis of advanced polyesters, optical clarity is paramount. Antimony triethoxide is selected over standard antimony trioxide because it dissolves completely in ethylene glycol, preventing the formation of insoluble catalyst particles that cause haze and discoloration in the final polymer[1].
Used as a functional additive in battery electrolytes containing fluoroethylene carbonate. During thermal events, the in situ decomposition of antimony triethoxide catalyzes defluorination, effectively suppressing flame propagation and enhancing overall cell safety and cycle stability .
Flammable;Irritant;Environmental Hazard